molecular formula C6H11NaO9S B1455196 D-Glucose 3-sulfate sodium salt CAS No. 89830-83-1

D-Glucose 3-sulfate sodium salt

Cat. No.: B1455196
CAS No.: 89830-83-1
M. Wt: 282.2 g/mol
InChI Key: VBLFANSAMOPOBM-VFQQELCFSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Glucose 3-sulfate sodium salt is a chemical compound with the molecular formula C6H11O9SNa. It is a derivative of glucose, where a sulfate group is attached to the third carbon atom of the glucose molecule. This compound is often used in various scientific research applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucose 3-sulfate sodium salt typically involves the sulfation of D-glucose. One common method is the reaction of D-glucose with sulfur trioxide-pyridine complex in a suitable solvent such as dimethylformamide (DMF) at low temperatures. The reaction is followed by neutralization with sodium hydroxide to yield the sodium salt form of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes the sulfation of D-glucose using sulfur trioxide or chlorosulfonic acid, followed by neutralization and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

D-Glucose 3-sulfate sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: D-Glucose and other reduced forms.

    Substitution: Various substituted glucose derivatives depending on the nucleophile used.

Scientific Research Applications

D-Glucose 3-sulfate sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfated compounds.

    Biology: Studied for its role in cellular processes and as a potential modulator of enzyme activity.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticoagulant properties.

    Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.

Mechanism of Action

The mechanism of action of D-Glucose 3-sulfate sodium salt involves its interaction with specific molecular targets and pathways. The sulfate group can interact with proteins and enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the observed effects of the compound.

Comparison with Similar Compounds

Similar Compounds

  • D-Glucose 6-sulfate sodium salt
  • D-Glucosamine sulfate
  • D-Glucose 2-sulfate sodium salt

Comparison

D-Glucose 3-sulfate sodium salt is unique due to the position of the sulfate group on the third carbon atom. This positional difference can significantly impact the compound’s reactivity and interaction with biological molecules compared to other sulfated glucose derivatives.

Properties

IUPAC Name

sodium;[(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O9S.Na/c7-1-3(9)5(11)6(4(10)2-8)15-16(12,13)14;/h2-7,9-11H,1H2,(H,12,13,14);/q;+1/p-1/t3-,4+,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLFANSAMOPOBM-VFQQELCFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)OS(=O)(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)OS(=O)(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745482
Record name Sodium 3-O-sulfonato-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89830-83-1
Record name Sodium 3-O-sulfonato-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Glucose 3-sulfate sodium salt
Reactant of Route 2
D-Glucose 3-sulfate sodium salt
Reactant of Route 3
D-Glucose 3-sulfate sodium salt
Reactant of Route 4
D-Glucose 3-sulfate sodium salt
Reactant of Route 5
D-Glucose 3-sulfate sodium salt
Reactant of Route 6
D-Glucose 3-sulfate sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.